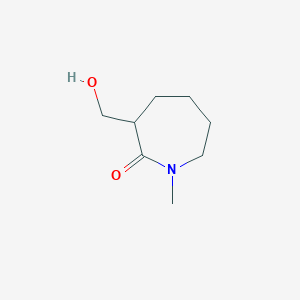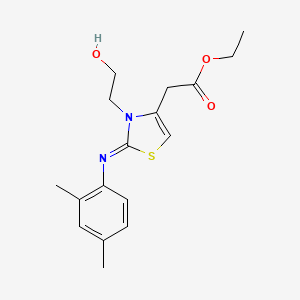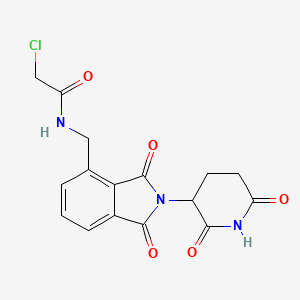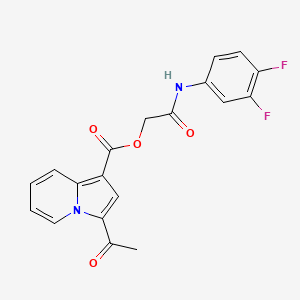
2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as 2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, often involves multistep reactions that include the formation or introduction of specific functional groups. A common approach for synthesizing N-heterocyclic compounds involves direct functionalization strategies and the assembly of N-heterocyclic structures from various substrates. Methods such as monofluoromethylation, which is a key strategy for modifying the properties of molecules in synthetic and medicinal chemistry, are often utilized. The monofluoromethyl group, for example, is versatile in modifying the physical, chemical, and biological properties of molecules (Moskalik, 2023).
Aplicaciones Científicas De Investigación
Biological Activity and Therapeutic Potential
Compounds with structures related to "2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" show diverse biological activities. For instance, 5-Aryl-1,3,4-oxadiazoles and their derivatives have been explored for their potential as acetyl- and butyrylcholinesterase inhibitors. These enzymes are targets for treating conditions like dementias and myasthenia gravis. Studies indicate that some derivatives exhibit moderate dual inhibition of these enzymes, with certain compounds showing higher efficiency than established drugs like rivastigmine (Pflégr et al., 2022).
Antimicrobial and Herbicidal Activities
The synthesis of novel compounds, including derivatives of pyrazolines and pyrimidines, has been explored for their antimicrobial properties. Some synthesized compounds have shown significant antibacterial activity, highlighting the potential of such molecules in developing new antibacterial agents (Solankee & Patel, 2004). Additionally, derivatives of 4-(3-Trifluoromethylphenyl)pyridazine have demonstrated herbicidal activities, with some compounds exhibiting high efficiency against dicotyledonous plants, comparable to commercial herbicides (Xu et al., 2008).
Anticancer Applications
Organotin(IV) complexes derived from Schiff bases have been investigated for their potential as anticancer drugs. Some of these complexes exhibit significant cytotoxicity against various human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Basu Baul et al., 2009).
Chemical Sensing and Environmental Monitoring
Fluorinated pyrazoles and other fluorinated compounds have been developed for use in chemical sensing and environmental monitoring. For example, the trifluoroacetyl acetonate naphthalimide derivative acts as a selective sensor for hydrazine, with applications in detecting environmental pollutants (Lee et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including fluorinated pyrazoles, is of significant interest in medicinal chemistry due to their potential biological activities. The development of new synthetic strategies for these compounds enables the exploration of their applications in various therapeutic areas (Surmont et al., 2011).
Propiedades
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-12-5-6-14(20)15(21)8-12/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCPFPJYASRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)
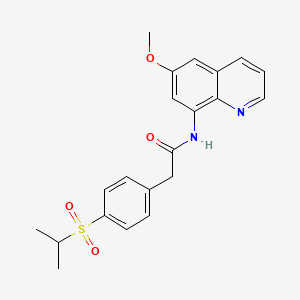



![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
